N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride
Description
N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a structurally complex small molecule featuring a pyrazole-carboxamide core substituted with a 4,7-dimethylbenzothiazole group and a morpholinylethyl side chain. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability. The benzothiazole moiety is known for its electron-withdrawing properties and bioactivity in antimicrobial and antitumor contexts, while the morpholinylethyl group may improve pharmacokinetic properties through increased polarity .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S.ClH/c1-5-27-18(14-17(4)24-27)21(28)26(9-8-25-10-12-29-13-11-25)22-23-19-15(2)6-7-16(3)20(19)30-22;/h6-7,14H,5,8-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGPIIXYLUYJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of thioformanilides using reagents such as 2,6-dichloro-3,5-dicyano-1,4-benzoquinone in dichloromethane at ambient temperature.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via a condensation reaction involving hydrazine and a 1,3-diketone precursor.
Coupling of the Benzothiazole and Pyrazole Units: This step typically involves the use of coupling agents like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in dimethylformamide.
Introduction of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions.
Final Hydrochloride Salt Formation: The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and pyrazole rings.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzothiazole and morpholine moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
The compound N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a member of the pyrazole class of compounds, which have garnered significant interest in various scientific fields due to their diverse biological activities. This article explores the applications of this compound, focusing on its synthesis, characterization, and potential therapeutic uses.
Molecular Formula
- Molecular Formula : C₁₈H₂₃N₃O₁S
- Molecular Weight : 345.46 g/mol
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound's structural components may contribute to its efficacy against various pathogens. For instance, derivatives with similar structures have shown promising results against Mycobacterium tuberculosis and other resistant strains .
Anti-cancer Potential
Research has highlighted the anti-cancer properties of pyrazole compounds. The unique combination of the benzothiazole and pyrazole frameworks in this compound suggests potential activity against cancer cell lines. Studies have demonstrated that related compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored in various studies. Pyrazoles have been linked to the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests that this compound could be beneficial in treating inflammatory diseases .
Neuroprotective Properties
Emerging research indicates that certain pyrazole derivatives can offer neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease. The morpholine group is particularly interesting as it may enhance blood-brain barrier penetration, allowing for effective treatment of central nervous system disorders .
Characterization Techniques
Characterization of this compound is crucial for understanding its properties and potential applications:
- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and purity.
- Mass Spectrometry (MS) : Used to determine molecular weight and confirm structure.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Case Study 1: Antimicrobial Activity
A study published in Molecules evaluated several pyrazole derivatives against Mycobacterium tuberculosis. The results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects on bacterial growth .
Case Study 2: Anti-cancer Research
In another investigation focusing on cancer therapeutics, researchers synthesized various pyrazole derivatives and tested their cytotoxicity on different cancer cell lines. The findings suggested that compounds with benzothiazole substitutions showed enhanced anti-proliferative effects compared to standard treatments .
Mechanism of Action
The mechanism of action of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and targets would require further investigation through molecular docking studies and biological assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with pyrazole-carboxamide derivatives reported in the literature. Below is a comparative analysis based on substituents, synthesis, and physicochemical properties.
Structural and Functional Group Comparison
Notes:
- The morpholinylethyl side chain in the target differs from the morpholinylcarbonyl group in ’s compound, which may alter solubility and metabolic stability .
Physicochemical Properties
Notes:
- The target’s hydrochloride salt likely improves aqueous solubility compared to neutral analogs like 3a–3b .
- The nitro group in ’s compound may confer higher reactivity but lower metabolic stability compared to the target’s benzothiazole .
Research Findings and Implications
Synthetic Feasibility : The target’s benzothiazole and morpholinylethyl groups may complicate synthesis, requiring optimized coupling and purification steps akin to those in .
Bioactivity Hypotheses :
- The benzothiazole moiety could enhance antimicrobial or antitumor activity compared to aryl-substituted analogs (3a–3b) .
- The morpholinylethyl side chain may improve blood-brain barrier penetration relative to morpholinylcarbonyl derivatives .
Pharmacokinetics : The hydrochloride salt form suggests prioritized oral or injectable administration routes due to enhanced solubility.
Biological Activity
The compound N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic derivative belonging to the class of benzothiazole compounds. Benzothiazoles are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article compiles findings regarding the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 357.49 g/mol. The structural complexity allows for multiple interactions with biological targets, enhancing its potential efficacy in various therapeutic areas.
The biological activity of benzothiazole derivatives often involves their ability to interact with specific enzymes or receptors in the body. For instance:
- Enzyme Inhibition : This compound may inhibit key enzymes involved in cell proliferation and survival pathways, potentially leading to anticancer effects.
- Receptor Modulation : It could modulate receptor activity related to neurotransmission or inflammation, making it a candidate for treating neurological disorders or inflammatory diseases.
Anticancer Activity
Research has shown that benzothiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 0.25 | PI3K/mTOR inhibition |
| MCF-7 | 0.26 | Apoptosis induction |
| U87 MG | 0.48 | Cell cycle arrest |
| A549 | 0.49 | Inhibition of metastasis |
These results indicate that the compound may effectively target multiple pathways critical for cancer cell growth and survival .
Antibacterial Activity
Benzothiazole derivatives have also been noted for their antibacterial properties. The compound's structure allows it to interfere with bacterial cell wall synthesis or function:
| Bacteria | MIC (µg/mL) | Activity |
|---|---|---|
| Acinetobacter baumannii | <16 | Strong inhibition |
| Pseudomonas aeruginosa | <8 | Moderate inhibition |
| Staphylococcus aureus | >16 | Limited activity |
These findings suggest that the compound possesses potential as an antibiotic agent against resistant strains .
Case Studies
Several studies have documented the biological activity of related compounds within the benzothiazole class:
- Study on Anticancer Activity : A study evaluated a series of benzothiazole derivatives against human cancer cell lines, revealing that modifications at the benzothiazole core significantly enhanced antiproliferative activity compared to standard treatments .
- Antibacterial Efficacy : Another research effort focused on the antibacterial properties of similar compounds against multidrug-resistant bacteria, demonstrating promising results that warrant further exploration in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
